N-[2-(2-ethyltetrazol-5-yl)phenyl]benzenesulfonamide
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Overview
Description
N-[2-(2-ethyltetrazol-5-yl)phenyl]benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-ethyltetrazol-5-yl)phenyl]benzenesulfonamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent sulfonamide formation. One common method involves the cyclization of an appropriate nitrile with sodium azide to form the tetrazole ring. This is followed by a coupling reaction with a phenyl derivative and subsequent sulfonamide formation using sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-ethyltetrazol-5-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to modify the tetrazole ring or the sulfonamide group.
Substitution: The phenyl and sulfonamide groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups onto the phenyl or sulfonamide moieties .
Scientific Research Applications
N-[2-(2-ethyltetrazol-5-yl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits antibacterial and antifungal properties, making it useful in microbiological research.
Mechanism of Action
The mechanism of action of N-[2-(2-ethyltetrazol-5-yl)phenyl]benzenesulfonamide involves its interaction with bacterial enzymes and cell membranes. The tetrazole ring and sulfonamide group can inhibit the synthesis of bacterial cell walls, leading to cell lysis and death. The compound may also disrupt bacterial cell membranes, enhancing its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamide: Similar structure but with a thiazole ring instead of a tetrazole ring.
Sulfamethoxazole: A well-known sulfonamide antibiotic with a different heterocyclic ring.
Tetrazole derivatives: Various tetrazole-containing compounds with different substituents and biological activities.
Uniqueness
N-[2-(2-ethyltetrazol-5-yl)phenyl]benzenesulfonamide is unique due to its combination of a tetrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial cell wall synthesis and disrupt cell membranes makes it a promising candidate for developing new antibacterial agents .
Properties
IUPAC Name |
N-[2-(2-ethyltetrazol-5-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-2-20-17-15(16-19-20)13-10-6-7-11-14(13)18-23(21,22)12-8-4-3-5-9-12/h3-11,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJBRAFTRVUWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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